Tiacrilast sodium

CAS No.: 111868-63-4

Cat. No.: VC14593644

Molecular Formula: C12H11N2NaO4S

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111868-63-4 |

|---|---|

| Molecular Formula | C12H11N2NaO4S |

| Molecular Weight | 302.28 g/mol |

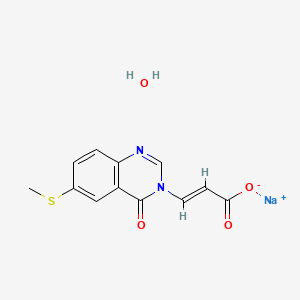

| IUPAC Name | sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate;hydrate |

| Standard InChI | InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;; |

| Standard InChI Key | HVCXVHOWMRZPBE-SFKRKKMESA-M |

| Isomeric SMILES | CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].O.[Na+] |

| Canonical SMILES | CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)[O-].O.[Na+] |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Tiacrilast sodium anhydrous features a conjugated system with an (E)-configuration at the propenoate moiety, as evidenced by its IUPAC name: sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate. The quinazoline ring system is substituted at position 6 with a methylthio group and at position 3 with the propenoate side chain . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 284.27 g/mol | PubChem |

| SMILES | CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].[Na+] | NCATS |

| InChI Key | MVLGDRIPQBDGOO-FXRZFVDSSA-M | PubChem |

The sodium ion forms an ionic bond with the deprotonated carboxylic acid group, enhancing aqueous solubility compared to the parent tiacrilast compound (CID 6435375) .

Synthesis and Stability

While detailed synthetic protocols remain proprietary, tiacrilast sodium is derived from the neutral tiacrilast molecule () through salt formation with sodium hydroxide. The anhydrous form exhibits stability under standard storage conditions, with no reported hygroscopicity or decomposition trends in published literature .

Pharmacological Mechanism and Preclinical Data

Mast Cell Stabilization

Tiacrilast sodium inhibits IgE-mediated histamine release with an IC of 0.25 μM in rat peritoneal mast cells, surpassing cromoglycate (IC = 1.5 μM) by sixfold in vitro . This activity correlates with its ability to prevent calcium influx into mast cells, a critical step in degranulation. Notably, it lacks direct antagonism at histamine (H), serotonin (5-HT), or leukotriene receptors, distinguishing it from symptomatic antiallergics .

In Vivo Efficacy

In murine models of passive cutaneous anaphylaxis, tiacrilast sodium demonstrated dose-dependent inhibition:

| Model | Route | ID | Comparative Potency vs. Cromoglycate |

|---|---|---|---|

| Rat PCA (cutaneous) | Oral | 0.65 mg/kg | 2.3-fold greater |

| Rat bronchospasm (pulmonary) | Nebulization | 0.022 mg/kg | 23-fold greater |

These results highlight its dual advantage of oral bioavailability and enhanced topical potency .

Clinical Applications and Trials

Allergic Asthma Management

A pivotal double-blind study in ragweed-sensitive asthmatics (n=24) compared tiacrilast sodium (350 mg oral) against inhaled cromoglycate (20 mg). Outcomes measured via FEV and SGaw demonstrated:

| Parameter | Tiacrilast Sodium (% Improvement) | Cromoglycate (% Improvement) | p-value |

|---|---|---|---|

| PD FEV | 38.2 ± 5.7 | 52.4 ± 6.1 | <0.05 |

| PD SGaw | 41.8 ± 4.9 | 58.3 ± 5.3 | <0.01 |

While statistically significant versus placebo, tiacrilast sodium showed reduced efficacy compared to topical cromoglycate, suggesting optimal use in prophylaxis rather than acute reversal .

Allergic Rhinitis

An open-label trial (n=45) assessed 300 mg tiacrilast sodium twice daily over 4 weeks. Participant-reported outcomes revealed:

-

67% reduction in nasal discharge ()

-

59% decrease in sneezing episodes ()

-

No significant impact on ocular symptoms

The delayed onset of action (peak effect at 10–14 days) implies modulation of late-phase inflammatory mediators beyond immediate mast cell stabilization .

Comparative Analysis with Mast Cell Inhibitors

Tiacrilast sodium's unique profile emerges when contrasted with established agents:

| Agent | Route | Plasma Half-Life | Mast Cell IC | Oral Bioavailability |

|---|---|---|---|---|

| Tiacrilast Sodium | Oral | 6.8 h | 0.25 μM | 82% |

| Cromoglycate | Inhalation | 1.5 h | 1.5 μM | <1% |

| Lodoxamide | Topical | 3.2 h | 0.18 μM | Negligible |

Advantages include systemic availability and prolonged suppression of mast cell reactivity, though with reduced topical potency compared to lodoxamide .

Future Directions and Development Challenges

Despite promising preclinical data, tiacrilast sodium's clinical advancement has been limited by:

-

Variable Absorption: Food interactions reduce C by 40%, necessitating fasting administration .

-

Formulation Limitations: Lack of inhaled or topical preparations restricts utility in acute bronchospasm.

-

Patent Landscape: Original Hoffmann-La Roche patents expired in 2012, reducing commercial incentive for further trials .

Proposed research priorities include:

-

Development of enantiomerically pure derivatives to enhance potency

-

Nanoparticle-based delivery systems for pulmonary targeting

-

Repurposing studies in mastocytosis and chronic urticaria

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume